molecular formula C21H22NP B3212533 (R)-1-(Diphenylphosphino)-3-phenyl-2-propanamine CAS No. 1103534-03-7

(R)-1-(Diphenylphosphino)-3-phenyl-2-propanamine

Cat. No.: B3212533
CAS No.: 1103534-03-7
M. Wt: 319.4 g/mol
InChI Key: SIOSCJGIYDRXMO-LJQANCHMSA-N
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Description

®-1-(Diphenylphosphino)-3-phenyl-2-propanamine is a chiral phosphine ligand that plays a significant role in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Diphenylphosphino)-3-phenyl-2-propanamine typically involves the reaction of diphenylphosphine with a suitable chiral amine precursor. One common method is the reaction of diphenylphosphine with ®-3-phenyl-2-propanamine under controlled conditions to ensure the desired stereochemistry is achieved. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of ®-1-(Diphenylphosphino)-3-phenyl-2-propanamine involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(Diphenylphosphino)-3-phenyl-2-propanamine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

    Complexation: It forms stable complexes with transition metals, which are essential in catalytic processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Complexation: Transition metals like palladium, rhodium, and ruthenium are commonly used to form complexes with ®-1-(Diphenylphosphino)-3-phenyl-2-propanamine.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Complexation: Metal-phosphine complexes.

Scientific Research Applications

®-1-(Diphenylphosphino)-3-phenyl-2-propanamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(Diphenylphosphino)-3-phenyl-2-propanamine involves its ability to coordinate with transition metals, forming stable complexes. These complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metal centers, and the pathways involve the formation of metal-ligand bonds that facilitate catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

  • ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
  • ®-1,1’-Bis(diphenylphosphino)ferrocene
  • ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl dichlororuthenium

Uniqueness

®-1-(Diphenylphosphino)-3-phenyl-2-propanamine is unique due to its specific chiral structure, which imparts high enantioselectivity in catalytic processes. Its ability to form stable complexes with a wide range of transition metals makes it a versatile ligand in asymmetric synthesis.

Properties

IUPAC Name

(2R)-1-diphenylphosphanyl-3-phenylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NP/c22-19(16-18-10-4-1-5-11-18)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,19H,16-17,22H2/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOSCJGIYDRXMO-LJQANCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222614
Record name (αR)-α-[(Diphenylphosphino)methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103534-03-7
Record name (αR)-α-[(Diphenylphosphino)methyl]benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103534-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[(Diphenylphosphino)methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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